methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate
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Overview
Description
Methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, esterification, and carbamoylation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-Tris(benzyloxy)benzoate: Another benzoate ester with similar structural features.
2-Ethyl-4-methylimidazole: A compound with a different core structure but similar functional groups.
Uniqueness
Methyl 4-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)benzoate is unique due to its specific combination of an indole derivative and a benzoate ester. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C27H26N2O4 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 4-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C27H26N2O4/c1-18-23(14-15-28-26(30)20-8-10-21(11-9-20)27(31)32-2)24-16-22(12-13-25(24)29-18)33-17-19-6-4-3-5-7-19/h3-13,16,29H,14-15,17H2,1-2H3,(H,28,30) |
InChI Key |
NQYPLDLTZINCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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